molecular formula C12H14O4 B1657966 (7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one CAS No. 58957-07-6

(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one

Cat. No. B1657966
CAS RN: 58957-07-6
M. Wt: 222.24
InChI Key: JVUYBLROBHJEJN-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8R)-7,8-Dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one is an azaphilone.

Scientific Research Applications

Fungal Metabolites

The compound is identified as a metabolite in fungi, such as in the study of the fungal metabolite austdiol. This research highlights the compound's structural characteristics, including its molecular conformation and crystal packing influenced by intermolecular interactions (Lo Presti, Soave, & Destro, 2003).

Marine Sediment-Derived Fungi

Another significant application is in the study of marine sediment-derived fungi. A variant of this compound was isolated from Eutypella scoparia FS26, a fungus found in the South China Sea. The research focused on elucidating the compound's structure using spectroscopic methods and evaluating its cytotoxic effects on various cell lines (Sun et al., 2013).

Synthesis and Structural Analysis

Research on the synthesis of related compounds provides insights into the structural and chemical properties of this isochromene derivative. Studies include the synthesis of related isochromenes and their analogs, revealing various molecular configurations and yield efficiencies (Suzuki et al., 2001).

Oxidative Metabolism Studies

There's significant interest in studying the oxidative metabolism of related compounds. For example, research on the metabolism of enantiomers of a similar compound by human liver microsomal samples provides insights into the enzymatic activities and metabolic pathways involved (Scharping, McManus, & Holder, 1992).

Isocoumarin Derivatives from Mangrove Fungi

A study on mangrove endophytic fungi yielded isocoumarin derivatives related to this compound. These compounds, including variants of isochromen-6-one, showed promising inhibitory activity against α-glucosidase, indicating potential therapeutic applications (Qiu et al., 2020).

Synthesis of Enantiomers

The synthesis of enantiomers of related compounds, along with their structural analysis, offers valuable data on their stereochemical properties. This research contributes to understanding the molecular behavior and potential applications of such compounds (Chiu, Fu, Weems, & Yang, 1985).

properties

CAS RN

58957-07-6

Product Name

(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one

Molecular Formula

C12H14O4

Molecular Weight

222.24

IUPAC Name

(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one

InChI

InChI=1S/C12H14O4/c1-6-4-8-7(2)10(13)12(3,15)11(14)9(8)5-16-6/h4-5,11,14-15H,1-3H3/t11-,12+/m1/s1

InChI Key

JVUYBLROBHJEJN-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)O)(C)O)C

SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C

Canonical SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one
Reactant of Route 2
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one
Reactant of Route 3
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one
Reactant of Route 4
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one
Reactant of Route 5
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one
Reactant of Route 6
(7R,8R)-7,8-dihydroxy-3,5,7-trimethyl-8H-isochromen-6-one

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